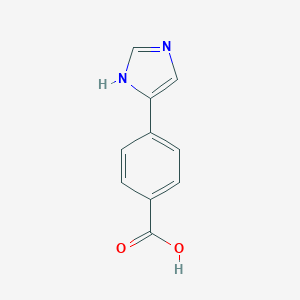

4-(1H-Imidazol-4-yl)benzoic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(1H-Imidazol-4-yl)benzoic acid and its derivatives often involves ionothermal conditions, leading to the formation of coordination polymers with metals like Zn and Co. These compounds have been synthesized under ionothermal conditions, showing 2-D laminar layers based on metal-carboxylate building blocks (Liu et al., 2013). A regioselective synthesis approach has also been developed, producing compounds through intramolecular cyclization (Barros et al., 2007).

Molecular Structure Analysis

The molecular structure of 4-(1H-Imidazol-4-yl)benzoic acid derivatives is complex, often forming coordination polymers with distinct crystalline structures. For example, compounds have been observed to crystallize in tetragonal crystal systems with chiral space groups, indicating structural enantiomers and interpenetrating nets (Cui et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-(1H-Imidazol-4-yl)benzoic acid lead to the formation of various coordination polymers with unique properties. These polymers exhibit photoluminescence due to ligand-to-metal charge transfer and are characterized by their luminescent and magnetic properties (He et al., 2020).

Applications De Recherche Scientifique

Sensing Applications :

- As reversible luminescent sensors for the detection of cyanide and mercury ions. Derivatives of 4-(1H-Imidazol-4-yl)benzoic Acid show selective sensing towards CN- ions with a detection limit of 0.8 μM and 1.2 μM in a CH3CN/H2O system. They can also be used as a reversible sensor for Hg2+ ions through metal-assisted elimination (Emandi et al., 2018).

- In the development of metal–organic frameworks (MOFs) with sensing properties. Ligands containing 1H-imidazol-4-yl have been used to create MOFs with diverse two-dimensional networks, showing potential for various sensing applications (Liu et al., 2018).

Material Science :

- In the synthesis of coordination polymers with potential photoluminescence properties. Compounds like Zn(IBA)Cl show photoluminescence emission peaks at 410 and 510 nm, attributed to ligand-centered transition and ligand-to-metal charge transfer, respectively (Liu et al., 2013).

- In creating novel d10 coordination polymers with remarkable thermal stability and luminescence properties, indicating potential applications in optical materials and sensors (Xu et al., 2009).

Biological Applications :

- As corrosion inhibitors for mild steel in acidic solutions, with synthesized derivatives showing effective inhibition efficiency and potential for various industrial applications (Rbaa et al., 2020).

- In the synthesis of compounds with elastase inhibition, antioxidant, and DNA binding potentials. These properties indicate potential applications in therapeutic drugs and biological research (Arshad et al., 2020).

- For the development of novel inhibitors of influenza sialidase, indicating potential applications in antiviral therapies (Howes et al., 1999).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective clothing, gloves, and eye protection are recommended when handling this compound .

Mécanisme D'action

Target of Action

4-(1H-Imidazol-4-yl)benzoic Acid is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of biological effects . The compound’s interaction with its targets can lead to changes in cellular processes, contributing to its therapeutic effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its bioavailability and pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 4-(1H-Imidazol-4-yl)benzoic Acid would depend on its specific targets and mode of action. Given the broad range of biological activities associated with imidazole derivatives, the compound could potentially influence a variety of cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1H-Imidazol-4-yl)benzoic Acid. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with targets . .

Propriétés

IUPAC Name |

4-(1H-imidazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDWVSRIPFDSCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595169 | |

| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Imidazol-4-yl)benzoic Acid | |

CAS RN |

13569-97-6 | |

| Record name | 4-(1H-Imidazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Imidazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural properties of 4-(1H-Imidazol-4-yl)benzoic acid and how do they facilitate the formation of diverse MOFs?

A1: 4-(1H-Imidazol-4-yl)benzoic acid (H2IBA) is a rigid linear ligand containing two functional groups: a carboxylate group (-COOH) and an imidazole group. [] This combination allows H2IBA to act as a bridging ligand, coordinating to metal ions through both functional groups and promoting the formation of extended network structures. The rigidity of the ligand further contributes to the formation of well-defined and stable MOFs with specific pore sizes and shapes.

Q2: How does the choice of metal ion and reaction conditions affect the structure and properties of MOFs synthesized using 4-(1H-Imidazol-4-yl)benzoic acid?

A2: The research demonstrates that by varying the metal ion (e.g., Cu, Cd, Zn, Co) and reaction conditions (temperature, solvent), a diverse range of MOF structures can be obtained using H2IBA. [] For example, reacting H2IBA with copper ions at different temperatures yielded a mononuclear motif at one temperature and a one-dimensional chain structure at another. [] This highlights the ability to fine-tune the structural diversity and potentially tailor the properties of MOFs by carefully selecting the synthesis parameters.

Q3: Can you provide an example of how the structural characteristics of a MOF synthesized with 4-(1H-Imidazol-4-yl)benzoic acid influence its potential applications?

A3: One study demonstrated the synthesis of a three-dimensional interpenetrating MOF with a specific Point (Schlafli) symbol using H2IBA and copper ions. [] This interpenetrating structure, characterized by the entanglement of two or more identical frameworks, can lead to enhanced properties such as high surface area and porosity. These features make such MOFs promising candidates for applications like gas storage, separation, and catalysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)